molecular formula C16H15ClFN5O3 B11160692 N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

Cat. No.: B11160692
M. Wt: 379.77 g/mol
InChI Key: PFMHQWSJYDHCCD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of a suitable pyrimidine derivative with an imidazole derivative under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where a suitable amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA/RNA Interaction: It may intercalate into DNA or RNA, affecting their structure and function.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide: This compound has a butanamide moiety instead of a propanamide moiety, leading to differences in its chemical and biological properties.

    N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanamide: This compound has an ethanamide moiety, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of science and industry.

Properties

Molecular Formula

C16H15ClFN5O3

Molecular Weight

379.77 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide

InChI

InChI=1S/C16H15ClFN5O3/c1-21-14-13(15(25)22(2)16(21)26)23(8-19-14)6-5-12(24)20-9-3-4-11(18)10(17)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,20,24)

InChI Key

PFMHQWSJYDHCCD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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